An In-depth Technical Guide to the Synthesis and Characterization of 2-(Quinoxalin-5-yl)acetic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Quinoxalin-5-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Quinoxalin-5-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a plausible multi-step synthetic pathway, commencing from commercially available starting materials. Each synthetic step is elaborated with underlying chemical principles, procedural details, and purification strategies. Furthermore, this guide outlines the analytical techniques for the comprehensive characterization of the final compound and key intermediates, ensuring scientific rigor and reproducibility. The content is structured to provide both theoretical understanding and practical insights for researchers engaged in the synthesis of novel quinoxaline derivatives.
Introduction and Significance
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The derivatization of the quinoxaline ring system offers a versatile platform for the development of novel therapeutic agents with tailored biological profiles.
2-(Quinoxalin-5-yl)acetic acid, in particular, represents a valuable building block for the synthesis of more complex molecules. The presence of the acetic acid moiety provides a handle for further chemical modifications, such as amide bond formation, esterification, or conversion to other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide aims to provide a robust and well-documented approach to the synthesis and characterization of this important chemical entity.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A plausible retrosynthetic analysis for 2-(Quinoxalin-5-yl)acetic acid suggests a pathway that involves the construction of the acetic acid side chain on a pre-formed quinoxaline ring system. A key consideration is the regioselective introduction of the functional group at the C-5 position. A logical and experimentally feasible approach is to start from a readily available substituted quinoxaline and perform a series of functional group transformations.
Based on established organic chemistry principles, a multi-step synthesis is proposed, starting from 5-nitroquinoxaline. This pathway involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a cyano group. The cyano group can then be homologated to the desired acetic acid moiety via the Arndt-Eistert reaction.
Start [label="5-Nitroquinoxaline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="Quinoxalin-5-amine"]; Intermediate2 [label="Quinoxaline-5-carbonitrile"]; Intermediate3 [label="Quinoxaline-5-carboxylic acid"]; Intermediate4 [label="Quinoxaline-5-carbonyl chloride"]; Intermediate5 [label="2-Diazo-1-(quinoxalin-5-yl)ethan-1-one"]; Target [label="2-(Quinoxalin-5-yl)acetic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Intermediate1 [label=" Reduction (e.g., SnCl2, HCl)"]; Intermediate1 -> Intermediate2 [label=" Sandmeyer Reaction (NaNO2, HCl then CuCN)"]; Intermediate2 -> Intermediate3 [label=" Hydrolysis (e.g., H2SO4, H2O)"]; Intermediate3 -> Intermediate4 [label=" Acyl Chloride Formation (e.g., SOCl2)"]; Intermediate4 -> Intermediate5 [label=" Reaction with Diazomethane (CH2N2)"]; Intermediate5 -> Target [label=" Wolff Rearrangement (Ag2O, H2O)"]; }
Detailed Synthetic Protocols
This section provides a step-by-step methodology for the proposed synthesis. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the process.
Synthesis of Quinoxalin-5-amine (Intermediate 1)
Principle: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A common and effective method is the use of tin(II) chloride in the presence of a strong acid, such as hydrochloric acid. The tin(II) chloride acts as the reducing agent, transferring electrons to the nitro group, which is subsequently protonated and ultimately converted to the amine.
Protocol:
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To a stirred solution of 5-nitroquinoxaline (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.
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Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford quinoxalin-5-amine.
Synthesis of Quinoxaline-5-carbonitrile (Intermediate 2)
Principle: The Sandmeyer reaction is a versatile method for the conversion of an aromatic amine to a variety of functional groups, including a nitrile. The reaction proceeds via the formation of a diazonium salt from the amine, which is then treated with a copper(I) cyanide salt.
Protocol:
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Dissolve quinoxalin-5-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
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Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
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Slowly add the cold diazonium salt solution to the cyanide solution, allowing the reaction mixture to warm to room temperature and then heating to 50-60 °C for 1 hour.
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Cool the mixture and extract with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
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Purify the residue by column chromatography to yield quinoxaline-5-carbonitrile.
Synthesis of Quinoxaline-5-carboxylic acid (Intermediate 3)
Principle: The hydrolysis of a nitrile to a carboxylic acid is a standard organic transformation that can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for aromatic nitriles.
Protocol:
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To a solution of quinoxaline-5-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water, heat the reaction at reflux for several hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and carefully pour it onto crushed ice.
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Adjust the pH of the solution to 3-4 with a concentrated sodium hydroxide solution.
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The precipitated solid is collected by filtration, washed with cold water, and dried to give quinoxaline-5-carboxylic acid.
Synthesis of 2-(Quinoxalin-5-yl)acetic acid (Target Molecule)
Principle: The Arndt-Eistert homologation is a classic method for the one-carbon extension of a carboxylic acid.[1][2][3] The reaction sequence involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. The final step is a Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt, in the presence of a nucleophile (in this case, water) to yield the homologated carboxylic acid.
Protocol:
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Step 1: Formation of Quinoxaline-5-carbonyl chloride (Intermediate 4)
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Treat quinoxaline-5-carboxylic acid (1.0 eq) with thionyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).
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Heat the mixture at reflux for 2 hours.
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Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.
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Step 2: Formation of 2-Diazo-1-(quinoxalin-5-yl)ethan-1-one (Intermediate 5)
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Dissolve the crude quinoxaline-5-carbonyl chloride in a suitable anhydrous solvent such as diethyl ether.
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Carefully add a freshly prepared ethereal solution of diazomethane at 0 °C until the yellow color of diazomethane persists.
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Stir the reaction mixture at 0 °C for 1 hour.
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Carefully quench any excess diazomethane by the dropwise addition of acetic acid.
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Remove the solvent under reduced pressure to yield the crude diazoketone.
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Step 3: Wolff Rearrangement
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To a solution of the crude diazoketone in a mixture of 1,4-dioxane and water, add a catalytic amount of silver oxide (Ag₂O).
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Heat the reaction mixture at 60-70 °C with vigorous stirring.
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Monitor the reaction for the evolution of nitrogen gas.
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After the reaction is complete, filter the mixture to remove the silver catalyst.
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Acidify the filtrate with dilute hydrochloric acid to precipitate the product.
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Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(Quinoxalin-5-yl)acetic acid.
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Characterization of 2-(Quinoxalin-5-yl)acetic acid
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques should be employed:
Synthesized_Product [label="Crude 2-(Quinoxalin-5-yl)acetic acid", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Recrystallization / Column Chromatography"]; Pure_Product [label="Pure 2-(Quinoxalin-5-yl)acetic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="1H NMR & 13C NMR Spectroscopy"]; MS [label="Mass Spectrometry (e.g., ESI-MS)"]; IR [label="Infrared (IR) Spectroscopy"]; MP [label="Melting Point Analysis"]; Purity [label="Purity Assessment (e.g., HPLC)"];
Synthesized_Product -> Purification; Purification -> Pure_Product; Pure_Product -> NMR [label="Structural Elucidation"]; Pure_Product -> MS [label="Molecular Weight Confirmation"]; Pure_Product -> IR [label="Functional Group Identification"]; Pure_Product -> MP [label="Physical Property"]; Pure_Product -> Purity [label="Purity Determination"]; }
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 2-(Quinoxalin-5-yl)acetic acid based on its chemical structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the quinoxaline ring protons, a singlet for the methylene protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbon atoms of the quinoxaline ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid. |
| Mass Spec. | The molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight of 2-(Quinoxalin-5-yl)acetic acid (C₁₀H₈N₂O₂; MW: 188.18 g/mol ). |
| IR Spec. | A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer, a strong carbonyl (C=O) stretching vibration around 1700-1725 cm⁻¹, and characteristic aromatic C-H and C=C/C=N stretching vibrations. |
Physicochemical Properties
| Property | Expected Value |
| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF, and aqueous base. |
| Appearance | Likely a crystalline solid, with color ranging from off-white to yellow. |
Conclusion
This technical guide has outlined a detailed and scientifically grounded pathway for the synthesis and characterization of 2-(Quinoxalin-5-yl)acetic acid. By providing a step-by-step protocol and explaining the underlying chemical principles, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis and thorough characterization of this compound will enable its use as a key building block in the development of novel quinoxaline-based molecules with potential therapeutic applications. Adherence to the described methodologies and analytical procedures will ensure the generation of high-quality, reproducible data, which is paramount in the field of drug discovery and development.
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